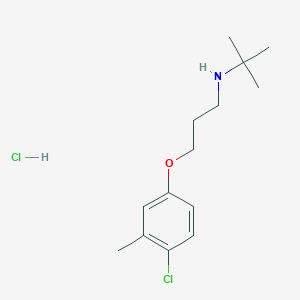
ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate, also known as CTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CTDP is a piperidine-based compound that belongs to the class of furanone derivatives.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate exerts its biological effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal studies, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to reduce inflammation and pain. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms underlying various physiological processes. However, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate also has some limitations. It is relatively expensive to produce, and its biological effects can be difficult to study in vivo due to its poor solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate. One area of interest is the development of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate-based drugs for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate and its effects on various physiological processes. Finally, there is potential for the development of new synthetic methods for the production of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate that are more cost-effective and environmentally friendly.
Synthesemethoden
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 2-methyl-3-furoic acid to produce 2-(2-chlorobenzyl)-2-methyl-3-furoic acid. This intermediate is then reacted with piperidine and ethyl chloroformate to produce ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate. The synthesis of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-3-26-20(25)21(14-16-6-4-5-7-18(16)22)9-11-23(12-10-21)19(24)17-8-13-27-15(17)2/h4-8,13H,3,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTMQQOZPBXTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC=C2)C)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)


![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)